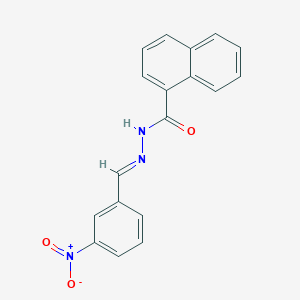![molecular formula C18H15N3O4 B5573868 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5573868.png)
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10625597 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research has focused on the synthesis of 4-substituted benzylidene-2-phenyl-5-oxazolones, including compounds with structures similar to 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one, to study their nonlinear optical properties using techniques like Z-scan. These studies reveal significant insights into the electron transfer mechanisms within these molecules and their potential applications in photonics and electronics due to their large nonlinearities stemming from delocalized π-electron distributions (Murthy et al., 2010).
Molecular Docking and Bioassay Studies
While some derivatives have been studied for their molecular docking and bioassay capabilities, particularly as cyclooxygenase-2 inhibitors, research indicates that specific compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide exhibit no significant inhibition potency for cyclooxygenase enzymes. This highlights the importance of structural variation in determining the bioactivity of these compounds (Al-Hourani et al., 2016).
Photophysical and Electroluminescent Properties
Investigations into the photophysical properties of push-pull oxazolones derivatives, including those similar to the chemical , show high two-photon absorption cross-sections, making them suitable for applications in nonlinear optics and as fluorophores in imaging technologies. These compounds exhibit high emission quantum yields, indicative of their potential in advanced photonic and electronic devices (Rodrigues et al., 2012).
Electrochemical Behavior
Research on related compounds, such as unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, has explored their electrochemical behavior in protic media, revealing insights into reduction mechanisms and the potential for cyclic hydroxamic acid formation. Such studies contribute to the understanding of electrochemical properties relevant to the development of electroactive materials and sensors (David et al., 1995).
Tautomerism and Metal Complexation
The study of 2-acylmethyl-2-oxazolines demonstrates the role of tautomerism and metal complexation in determining the physical properties of these compounds, which could inform the design of novel coordination compounds with specific optical or catalytic functions (Jones et al., 2013).
Propiedades
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-18(22)25-17(19-16)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZONVMYHSLGN-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5573801.png)
![N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5573805.png)
![N,N-dimethyl-2-({[2-(methylthio)pyrimidin-4-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573814.png)
![(5E)-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5573837.png)
![3-[1-(1-adamantylacetyl)-3-azetidinyl]pyridine](/img/structure/B5573843.png)
![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
![2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole](/img/structure/B5573850.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate](/img/structure/B5573859.png)
![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)
![2-{[(2,4-difluorobenzyl)oxy]carbonyl}benzoic acid](/img/structure/B5573869.png)
![1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)

![(1S*,5R*)-3-[(1-isopropyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573895.png)

